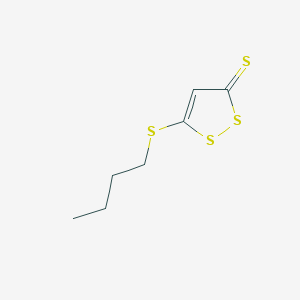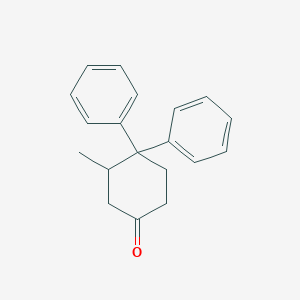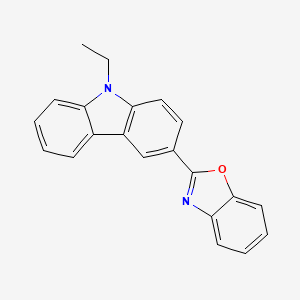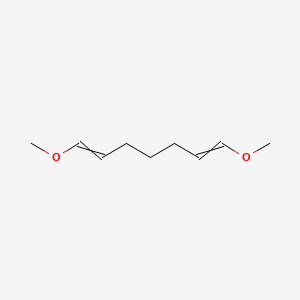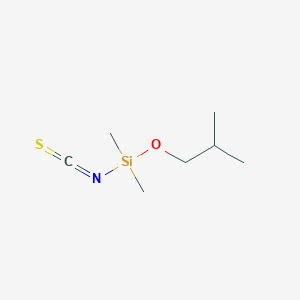
Isothiocyanato(dimethyl)(2-methylpropoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isothiocyanato(dimethyl)(2-methylpropoxy)silane is an organosilicon compound that features both isothiocyanate and silane functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isothiocyanato(dimethyl)(2-methylpropoxy)silane typically involves the reaction of an appropriate silane precursor with an isothiocyanate source. One common method involves the reaction of dimethyl(2-methylpropoxy)silane with thiophosgene or a similar isothiocyanate-generating reagent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Isothiocyanato(dimethyl)(2-methylpropoxy)silane can undergo various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles replace the isothiocyanate group.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Hydrolysis: The silane group can be hydrolyzed under acidic or basic conditions to form silanols.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Agents: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Major Products Formed
Thiourea Derivatives: Formed from the addition of nucleophiles to the isothiocyanate group.
Silanols: Formed from the hydrolysis of the silane group.
Applications De Recherche Scientifique
Isothiocyanato(dimethyl)(2-methylpropoxy)silane has several scientific research applications, including:
Materials Science: Used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in the development of advanced materials.
Organic Synthesis: Serves as a building block for the synthesis of various organic compounds, including heterocycles and thioureas.
Biological Research: Investigated for its potential use in the development of bioactive compounds and diagnostic markers.
Mécanisme D'action
The mechanism of action of isothiocyanato(dimethyl)(2-methylpropoxy)silane involves the reactivity of its functional groups. The isothiocyanate group can react with nucleophiles to form thiourea derivatives, while the silane group can undergo hydrolysis to form silanols. These reactions are facilitated by the electronic and steric properties of the compound, which influence its reactivity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isothiocyanato(trimethyl)silane: Similar in structure but with different alkyl groups attached to the silicon atom.
Isothiocyanato(ethyl)(methylpropoxy)silane: Another related compound with variations in the alkyl groups.
Uniqueness
Isothiocyanato(dimethyl)(2-methylpropoxy)silane is unique due to the specific combination of its functional groups and the steric effects imparted by the 2-methylpropoxy group.
Propriétés
Numéro CAS |
141701-47-5 |
|---|---|
Formule moléculaire |
C7H15NOSSi |
Poids moléculaire |
189.35 g/mol |
Nom IUPAC |
isothiocyanato-dimethyl-(2-methylpropoxy)silane |
InChI |
InChI=1S/C7H15NOSSi/c1-7(2)5-9-11(3,4)8-6-10/h7H,5H2,1-4H3 |
Clé InChI |
YTOFUYYWZUWQFE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CO[Si](C)(C)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]propan-1-one](/img/structure/B14269901.png)

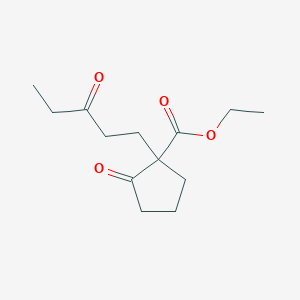


![4-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}butanal](/img/structure/B14269954.png)
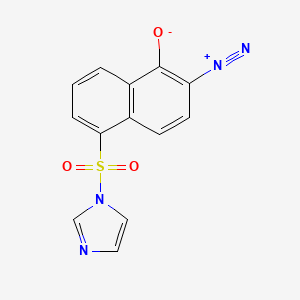
![4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride](/img/structure/B14269985.png)
